ST-193 ST-193 ST-193 is a potent broad-spectrum arenavirus inhibitor; inhibits Guanarito, Junin, Lassa and Machupo virus with IC50 values of 0.44, 0.62, 1.4 and 3.1 nM, respectively.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007306
InChI: InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3
SMILES: CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC
Molecular Formula: C24H25N3O
Molecular Weight: 371.5 g/mol

ST-193

CAS No.:

Cat. No.: VC0007306

Molecular Formula: C24H25N3O

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

ST-193 -

Specification

Molecular Formula C24H25N3O
Molecular Weight 371.5 g/mol
IUPAC Name 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine
Standard InChI InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3
Standard InChI Key JPSZEXYTKSIPDW-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC
Canonical SMILES CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Synthesis of ST-193

Core Scaffold and Structural Modifications

ST-193 belongs to the benzimidazole derivative class, characterized by a bicyclic aromatic system fused with imidazole. The compound’s structure features a 5-vinyl-benzimidazole core substituted with lipophilic groups, including a 4-isopropoxyphenyl moiety (Figure 1) . This design emerged from lead optimization efforts to enhance binding affinity to the GP2 subunit of LASV GPC.

Synthesis Pathway

The synthesis of ST-193 involves a multi-step process:

  • Nucleophilic substitution: 4-Fluoro-3-nitrobenzonitrile reacts with 4-isopropoxyaniline to form a nitro intermediate .

  • Reduction: Tin(II) chloride dihydrate reduces the nitro group to an amine.

  • Cyclization: Formamidine acetate facilitates cyclization to yield the benzimidazole core.

  • Functionalization: A Wittig reaction introduces the vinyl group at the 5-position, critical for interaction with GP2 .

The final product is formulated with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility for intraperitoneal administration .

Mechanism of Action: Targeting Viral Entry

GP2 Subunit Interaction

ST-193 inhibits LASV entry by binding to the GP2 subunit of the viral glycoprotein, which mediates pH-dependent membrane fusion in endosomes. GP2 contains a fusion peptide and heptad repeat regions essential for conformational changes during fusion . Surface plasmon resonance (SPR) studies confirm ST-193’s direct interaction with GP2, exhibiting an equilibrium dissociation constant (KDK_D) of 8.25×1078.25 \times 10^{-7} M . Mutagenesis experiments identify a 30-amino-acid segment in GP2 (residues 390–420) as the critical binding domain .

Broad-Spectrum Activity

ST-193 demonstrates nanomolar efficacy against pseudotypes of five hemorrhagic fever arenaviruses:

VirusIC₅₀ (nM)
LASV1.6
Junín0.2
Machupo12
Guanarito5
Sabiá8

Data sourced from Larson et al. (2008) .

Notably, it lacks activity against the distantly related lymphocytic choriomeningitis virus (LCMV), highlighting its specificity for pathogenic arenaviruses .

Preclinical Efficacy and Pharmacokinetics

In Vivo Guinea Pig Model

In a lethal LASV challenge using strain 13 guinea pigs, ST-193 (80 mg/kg/day) achieved:

  • 62.5% survival (10/16) vs. 0% in ribavirin and vehicle groups .

  • 2–3-log reduction in viremia by day 7 post-infection .

  • Normalization of body temperature by day 19, indicating resolution of systemic inflammation .

Pharmacokinetic analysis revealed a plasma half-life of 6.2 hours and dose-dependent exposure, supporting once-daily dosing .

Cytotoxicity and Selectivity

ST-193 exhibits a high selectivity index (SI = CC₅₀/IC₅₀) of 1,265 in human hepatoma (Huh-7) cells, with minimal cytotoxicity at therapeutic concentrations . Comparative data for lead analogs are summarized below:

CompoundIC₅₀ (nM)CC₅₀ (μM)SI
ST-19344.4956.291,265
7h-Z7.5818.922,496
13f11.87102.108,602

Adapted from Wang et al. (2023) .

Resistance and Mutational Landscape

GP2 Mutations Conferring Resistance

Serial passaging of LASV in the presence of ST-193 selected for mutations in GP2, including:

  • T408I: Disrupts hydrophobic interactions with the compound’s vinyl group.

  • L419M: Alters the heptad repeat interface, reducing binding affinity .

These mutations confirm GP2 as the primary target and underscore the need for combination therapies to prevent resistance.

Future Directions and Clinical Translation

Combination Therapies

Pairing ST-193 with polymerase inhibitors (e.g., favipiravir) could synergize entry and replication blockade, reducing emergent resistance.

Human Trials

Phase I trials must address:

  • Optimal dosing to maintain plasma concentrations above the IC₉₀ (15 nM).

  • Formulation stability for oral or intravenous administration.

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